Indole-2-carboxylic acid, 5-(bis(2-chloroethyl)amino)-
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Overview
Description
Indole-2-carboxylic acid, 5-(bis(2-chloroethyl)amino)- is a derivative of indole-2-carboxylic acid, a compound known for its significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole-2-carboxylic acid, 5-(bis(2-chloroethyl)amino)- typically involves the introduction of the bis(2-chloroethyl)amino group to the indole-2-carboxylic acid scaffold. This can be achieved through a series of reactions including halogenation, amination, and carboxylation. Common reagents used in these reactions include phosphoric anhydride, acyloxypyridinium salt, and imidazolide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would typically involve the use of large-scale reactors and continuous flow processes to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Indole-2-carboxylic acid, 5-(bis(2-chloroethyl)amino)- undergoes various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Indole-2-carboxylic acid, 5-(bis(2-chloroethyl)amino)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of indole-2-carboxylic acid, 5-(bis(2-chloroethyl)amino)- involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit the strand transfer of HIV-1 integrase by chelating with two magnesium ions within the active site of the enzyme. This chelation disrupts the enzyme’s function, thereby inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxylic acid: The parent compound, known for its biological activities.
Ethyl 5-(bis(2-chloroethyl)amino)-1H-indole-3-carboxylate: A similar compound with slight structural differences.
N-methyl-5-hydroxy-6-methoxy-indole: Another indole derivative with different functional groups
Uniqueness
Indole-2-carboxylic acid, 5-(bis(2-chloroethyl)amino)- is unique due to its specific functional groups that confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and pathways makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
733-01-7 |
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Molecular Formula |
C13H14Cl2N2O2 |
Molecular Weight |
301.16 g/mol |
IUPAC Name |
5-[bis(2-chloroethyl)amino]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C13H14Cl2N2O2/c14-3-5-17(6-4-15)10-1-2-11-9(7-10)8-12(16-11)13(18)19/h1-2,7-8,16H,3-6H2,(H,18,19) |
InChI Key |
OYPDCLOVHXBMAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N(CCCl)CCCl)C=C(N2)C(=O)O |
Origin of Product |
United States |
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